molecular formula C13H17N5O4 B12810492 Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- CAS No. 131673-40-0

Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-

Cat. No.: B12810492
CAS No.: 131673-40-0
M. Wt: 307.31 g/mol
InChI Key: JBCSWTXPGPEVHU-HOSYDEDBSA-N
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Description

Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups at positions 4 and 5. The modification at the 2’ and 3’ positions of the uridine molecule results in the removal of hydroxyl groups, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process:

    Starting Material: The synthesis begins with uridine.

    Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).

    Triazole Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.

Major Products:

Scientific Research Applications

Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This disruption can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

  • Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-
  • Uridine, 2’-azido-2’,3’-dideoxy-3’-(1H-imidazol-1-yl)-

Comparison:

Properties

CAS No.

131673-40-0

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H17N5O4/c1-7-8(2)18(16-15-7)9-5-12(22-10(9)6-19)17-4-3-11(20)14-13(17)21/h3-4,9-10,12,19H,5-6H2,1-2H3,(H,14,20,21)/t9-,10+,12+/m0/s1

InChI Key

JBCSWTXPGPEVHU-HOSYDEDBSA-N

Isomeric SMILES

CC1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)C

Canonical SMILES

CC1=C(N(N=N1)C2CC(OC2CO)N3C=CC(=O)NC3=O)C

Origin of Product

United States

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